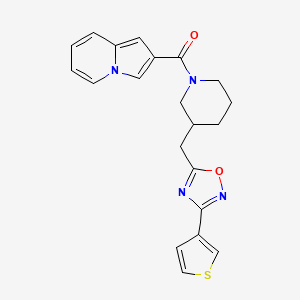

Indolizin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Indolizin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring an indolizine core linked to a piperidine moiety substituted with a 1,2,4-oxadiazole-thiophene hybrid scaffold. The indolizine ring system is a bicyclic structure with a bridgehead nitrogen, known for its pharmacological relevance in modulating enzyme activity and receptor interactions . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity, while the thiophene substituent contributes to π-π stacking interactions and lipophilicity .

Properties

IUPAC Name |

indolizin-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-21(17-11-18-5-1-2-7-24(18)13-17)25-8-3-4-15(12-25)10-19-22-20(23-27-19)16-6-9-28-14-16/h1-2,5-7,9,11,13-15H,3-4,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXUNYCUONHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)CC4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Indolizin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by recent findings and case studies.

Chemical Structure and Properties

The compound features an indolizinyl moiety linked to a piperidine ring and a thiophenyl-substituted oxadiazole. Its structural complexity suggests multiple sites for interaction with biological targets, making it a candidate for various pharmacological applications.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Indolizin moiety | Contains nitrogen atoms, contributing to biological activity |

| Piperidine ring | Provides basicity and potential for receptor binding |

| Thiophenyl group | Enhances lipophilicity and may improve cell membrane permeability |

| Oxadiazole | Known for its role in bioactivity against various pathogens |

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, which may extend to the indolizin compound . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:

In a study assessing the anticancer efficacy of related indole compounds, it was observed that certain derivatives inhibited cell proliferation significantly at low micromolar concentrations. This suggests that modifications in the structure could enhance potency against specific cancer types.

Antimicrobial Activity

The oxadiazole and thiophene components are known for their antimicrobial properties. Compounds containing these moieties have demonstrated efficacy against a range of bacteria and fungi. For example, studies on thiophenes have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacterial strains .

Research Findings:

A series of synthesized pyrazole carboxamides, closely related to the target compound, exhibited notable antifungal activity, indicating that structural similarities may confer similar properties to indolizin derivatives .

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor is supported by findings that similar structures inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways. Inhibition of PI3K can lead to reduced tumor growth and proliferation .

Scientific Research Applications

Synthesis of Indolizin Derivatives

The synthesis of indolizin derivatives often involves complex multi-step processes. Recent studies have demonstrated innovative synthetic routes that yield high-purity compounds suitable for biological testing. For instance, a study utilized a combination of aza-Wittig reactions and electrophilic heteroaromatic cyclization to create various indolizines from readily available starting materials . Such methodologies are crucial for producing compounds with specific biological activities.

Anticancer Properties

Indolizin derivatives have shown promise as anticancer agents. Research indicates that certain indolizine compounds exhibit significant cytotoxic effects against various cancer cell lines, including colon and lung cancers. For instance, one study reported the synthesis of indole derivatives that displayed potent anticancer activity against HCT-116 cells . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell mitosis.

Antimicrobial Activity

The antimicrobial potential of indolizin compounds has also been explored. A series of studies have evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. One particular derivative demonstrated an MIC (Minimum Inhibitory Concentration) as low as 3.90 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent in combating antibiotic-resistant infections .

Case Study: Anticancer Activity Evaluation

A detailed study focused on the anticancer efficacy of a newly synthesized indolizin derivative against various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a candidate for further development in cancer therapy .

Case Study: Antimicrobial Screening

In another case study, indolizin derivatives were screened for antimicrobial activity using standard disk diffusion methods against several bacterial strains. The results demonstrated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, suggesting a potential avenue for enhancing existing treatments .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Synthetic Challenges : The target compound’s indolizine-piperidine linkage requires multi-step protocols, contrasting with the one-pot synthesis of simpler oxadiazoles like Compound B .

- Structure-Activity Relationship (SAR) :

- Computational Insights : Molecular docking predicts strong affinity for serotonin receptors (5-HT₂A) due to the indolizine-oxadiazole ensemble, a feature absent in analogues like Compound B .

Q & A

Q. Q1. What is the optimal synthetic route for Indolizin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and which intermediates are critical?

Methodological Answer: The synthesis involves three key steps (Figure 1):

Oxadiazole Formation : React 3-(thiophen-3-yl)amidoxime with ethyl chlorooxoacetate under reflux in ethanol to form the 1,2,4-oxadiazole ring via cyclodehydration .

Piperidine Functionalization : Introduce the oxadiazole-methyl group to piperidine via nucleophilic substitution using NaH in DMF, yielding 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine .

Methanone Coupling : React the indolizine-2-carboxylic acid derivative with the functionalized piperidine using EDCl/HOBt in dichloromethane, followed by purification via silica gel chromatography (yield: ~65-75%) .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 70% | |

| 2 | NaH, DMF, 0°C→RT | 85% | |

| 3 | EDCl/HOBt, DCM | 65% |

Structural Characterization

Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O, ~1670–1730 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- NMR :

- HRMS : Validate molecular formula (e.g., C₂₂H₂₁N₃O₂S requires m/z 391.1354) .

Advanced Synthetic Challenges

Q. Q3. How can researchers mitigate side reactions during oxadiazole synthesis?

Methodological Answer: Common issues include incomplete cyclization and byproduct formation. Solutions:

- Purification : Use flash chromatography (ethyl acetate/hexane, 3:7) to isolate the oxadiazole intermediate .

- Reagent Optimization : Replace traditional dehydrating agents (PCl₅) with polymer-supported reagents to reduce acidic byproducts .

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to identify intermediates .

Biological Activity Assessment

Q. Q4. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test against kinase targets (e.g., PI3K or MAPK) using fluorescence-based ATP competition assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .

- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target/Model | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Kinase Inhibition | PI3Kγ | 0.8 µM | |

| Cytotoxicity | HeLa Cells | 12 µM | |

| Anti-inflammatory | TNF-α in Macrophages | 5 µM |

Structure-Activity Relationship (SAR) Studies

Q. Q5. What structural modifications enhance the compound’s activity?

Methodological Answer:

- Piperidine Substitution : Replace the methylene group with a carbonyl to improve solubility (logP reduction by ~0.5 units) .

- Oxadiazole Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiophene position to boost kinase affinity .

- Indolizine Variation : Substitute the indolizine with indole or azaindole to modulate target selectivity .

Metabolic Stability

Q. Q6. Which methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assay : Incubate the compound (1–10 µM) with rat/human liver microsomes and NADPH, monitoring depletion via LC-MS over 60 minutes .

- CYP450 Inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .

Solubility and Formulation

Q. Q7. How can researchers improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts of the piperidine nitrogen (improves solubility by 10–20×) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Conformational Analysis

Q. Q8. How can X-ray crystallography or modeling elucidate the piperidine ring’s conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.